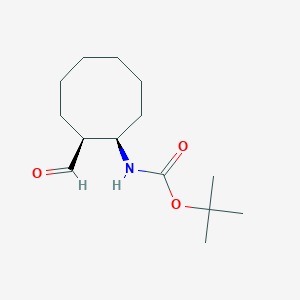

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclooctane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mécanisme D'action

Target of Action

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, also known as tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate, is the amine group present in a wide range of biomolecules . The compound is used as a protective group for amines in multistep reactions in synthetic organic chemistry, especially in peptide synthesis .

Mode of Action

The compound interacts with its targets by protecting the amine group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups . It is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Result of Action

The result of the compound’s action is the protection of the amine group in various biomolecules, enabling complex synthetic transformations. For example, amino acids, dipeptides, and glycylglycylglycine as a tripeptide were efficiently protected with (Boc)2O . Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst. For instance, an efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde typically involves the protection of the amino group with a Boc group followed by the introduction of the aldehyde functionality. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

Oxidation: N-Boc-(+/-)-cis-2-aminocyclooctanecarboxylic acid

Reduction: N-Boc-(+/-)-cis-2-aminocyclooctanol

Substitution: cis-2-aminocyclooctanecarbaldehyde

Applications De Recherche Scientifique

Chemistry: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions at other functional sites without interference .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating the mechanisms of enzymatic transformations .

Medicine: In medicinal chemistry, this compound is explored for the development of novel pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties .

Industry: The compound is utilized in the production of advanced materials, including polymers and resins, where its functional groups contribute to the desired properties of the final product .

Comparaison Avec Des Composés Similaires

- N-Boc-2-aminocyclohexanecarbaldehyde

- N-Boc-2-aminocyclopentanecarbaldehyde

- N-Boc-2-aminocycloheptanecarbaldehyde

Comparison: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is unique due to its eight-membered cyclooctane ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This difference can influence the compound’s reactivity and the types of reactions it undergoes. The larger ring size may also affect the compound’s conformational flexibility and interactions with other molecules .

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDJVHCIKCLMB-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2837340.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)

![methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2837350.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)